5-(Difluoromethyl)-2-methoxybenzoic acid
Descripción
Propiedades
IUPAC Name |
5-(difluoromethyl)-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,8H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPOPZKPGMWGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-82-6 | |
| Record name | 5-(difluoromethyl)-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
5-(Difluoromethyl)-2-methoxybenzoic acid (CAS No. 927800-82-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group is known to enhance lipophilicity and alter the pharmacokinetic properties of compounds, which can be beneficial in drug design.
Chemical Structure
The compound features a benzoic acid core with a methoxy group at the 2-position and a difluoromethyl substituent at the 5-position. This configuration is expected to influence its interaction with biological targets, enhancing its efficacy in various applications.
Antimicrobial Properties
Recent studies have indicated that compounds with difluoromethyl substitutions exhibit enhanced antibacterial activity. For instance, a series of difluoromethyl-substituted amides derived from isoferulic acid showed significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL for some derivatives . This suggests that the difluoromethyl group can play a crucial role in modulating the antibacterial potency of related compounds.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The difluoromethyl group may enhance binding affinity to target enzymes, possibly through increased lipophilicity and hydrogen bonding capabilities.
- Cell Membrane Penetration : Enhanced lipophilicity may facilitate better penetration through bacterial membranes, increasing the compound's efficacy against resistant strains.
Case Studies
- Antibacterial Activity Against M. smegmatis :
- Antiparasitic Activity :
Comparative Analysis
The following table summarizes the biological activities and characteristics of various derivatives related to this compound:
| Compound | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antibacterial | TBD | Potential lead for antibiotic development |
| Isoferulic Acid Derivative 11b | Antibacterial | 8 | Selective against M. smegmatis |
| Dihydroquinazolinone Analog | Antiparasitic | EC50: 0.010 | Effective against malaria parasites |
Pharmacokinetic Properties
The incorporation of the difluoromethyl group not only enhances biological activity but also affects pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that compounds with this modification tend to have improved permeability but may exhibit altered lipophilicity profiles compared to their non-fluorinated counterparts .
Lipophilicity and Solubility
The logP values for difluoromethyl-substituted compounds are generally higher than those without fluorination, which correlates with increased membrane permeability but may also complicate solubility profiles .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of 5-(difluoromethyl)-2-methoxybenzoic acid. For instance, a series of novel amides derived from isoferulic acid with a difluoromethyl group exhibited enhanced antibacterial activity against Mycobacterium smegmatis, with minimal cytotoxicity towards human cell lines such as HepG2 and A549. The difluoromethyl moiety was found to improve lipophilicity and selectivity, making these compounds potential leads for new antibiotics targeting M. tuberculosis .
Pharmaceutical Intermediate
The compound serves as an important intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their efficacy in treating inflammation and related disorders, where substituted oxazoles derived from similar benzoic acids have shown therapeutic potential .
Chemical Synthesis
Building Block for Synthesis
this compound is utilized as a building block in organic synthesis. Its unique difluoromethyl group enhances reactivity and selectivity in chemical reactions, allowing for the development of complex molecules with desirable biological properties .
Silver-Catalyzed Reactions
Research has demonstrated that silver-catalyzed protocols can be employed to convert primary alcohols into carboxylic acids, where this compound could potentially be used as a substrate or reagent in the synthesis of carboxylic acids through dehydrogenation processes .
Material Science
Polymer Applications
The compound's properties make it suitable for incorporation into polymer formulations. Its ability to modify physical properties such as solubility and thermal stability is leveraged in developing advanced materials for various applications, including coatings and adhesives .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial activity against M. smegmatis | Enhanced activity with select derivatives; potential for antibiotic development |
| Chemical Synthesis | Building block for organic synthesis | Utilized in synthesizing complex molecules; improved reactivity due to fluorination |
| Material Science | Modification of polymers | Improved solubility and stability in formulations |
Case Studies
- Antibacterial Development : A study synthesized various amides from isoferulic acid, incorporating the difluoromethyl group, leading to compounds that showed significant antibacterial activity against multiple strains, indicating the potential for developing narrow-spectrum antibiotics.
- Synthesis of Pharmaceutical Intermediates : Research focused on optimizing synthetic routes involving this compound demonstrated improved yields and purity, showcasing its utility in pharmaceutical manufacturing processes.
- Polymer Formulation Innovations : Case studies on cosmetic formulations revealed that incorporating this compound enhanced the rheological properties and stability of products, leading to better consumer acceptance and performance.
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Fluorine’s Role : The difluoromethyl group balances electron-withdrawing effects and metabolic stability, a trend supported by fluorine’s widespread use in drug design to optimize ADME properties .
- Positional Effects : Methoxy at position 2 is common in bioactive compounds (e.g., ’s antihistaminic agents), while substituents at position 5 (e.g., -CF₂H) fine-tune steric and electronic interactions .
- Industrial Relevance : Halogenated analogs like 5-bromo-2,4-difluorobenzoic acid highlight the demand for stable, functionalized benzoic acids in agrochemicals .
Métodos De Preparación
Stepwise Synthesis via Aryl Halide Precursors
A common synthetic route to 5-(Difluoromethyl)-2-methoxybenzoic acid involves starting from an appropriately substituted aryl halide (e.g., 5-bromo-2-methoxybenzoic acid or its ester derivatives). The general process is:
- Step 1: Coupling with a difluoromethylating reagent bearing a stabilizing group such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (TMSCF2CO2Et).
- Step 2: Hydrolysis and decarboxylation of the intermediate ester to yield the difluoromethyl group.
This method was first systematically developed by Amii et al., who demonstrated the coupling of aryl iodides with TMSCF2CO2Et to form α-aryl-α,α-difluoroacetates, which upon hydrolysis and thermal decarboxylation, yielded difluoromethyl arenes.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cross-coupling | Aryl iodide + TMSCF2CO2Et, Cu catalyst | Formation of difluoroester intermediate |
| 2 | Hydrolysis and Decarboxylation | Acid/base hydrolysis, heat | Converts ester to CF2H group |
This approach is especially suitable for electron-deficient aromatic systems and allows for the introduction of the difluoromethyl group with moderate to good yields.
Direct Copper-Mediated Difluoromethylation
Hartwig and co-workers pioneered a direct copper-mediated difluoromethylation of aryl iodides, which can be adapted for this compound precursors. The key features include:
- Use of CuI catalyst and cesium fluoride (CsF).
- Commercially available trimethylsilyl difluoromethyl reagent (TMSCF2H).
- Excess TMSCF2H (5 equivalents) is required to stabilize the reactive copper-difluoromethyl species.
This method allows direct conversion of aryl iodides to the corresponding difluoromethylated arenes without the need for pre-functionalized esters.
| Parameter | Details |
|---|---|
| Catalyst | CuI |
| Base | CsF |
| Difluoromethyl Source | TMSCF2H (5 equiv.) |
| Substrate | Aryl iodide (e.g., 5-iodo-2-methoxybenzoic acid derivative) |
| Outcome | Direct Ar–CF2H formation |
This method is advantageous for late-stage functionalization, providing a more straightforward and potentially scalable route.
Functional Group Considerations and Protecting Groups
The presence of the carboxylic acid and methoxy substituents requires careful consideration:
- The carboxylic acid group may need protection (e.g., as methyl or ethyl ester) during difluoromethylation to avoid side reactions.
- Methoxy substituents generally tolerate the reaction conditions but may influence regioselectivity and reactivity.
- Post-difluoromethylation, the ester protecting groups can be hydrolyzed to yield the free acid.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise difluoromethylation via ester intermediate | 5-bromo-2-methoxybenzoic acid ester | TMSCF2CO2Et, Cu catalyst, hydrolysis, decarboxylation | Well-established, good yields | Multi-step, harsh decarboxylation conditions |
| Direct copper-mediated difluoromethylation | 5-iodo-2-methoxybenzoic acid derivative | CuI, CsF, TMSCF2H (excess) | One-step direct CF2H installation | Requires excess reagent, limited substrate scope |
| Radical C–H difluoromethylation | 2-methoxybenzoic acid derivatives | Difluoromethyl radical precursors | Late-stage functionalization potential | Less developed for benzoic acids, regioselectivity challenges |
Research Findings and Industrial Relevance
- The difluoromethyl group enhances hydrogen bonding and modulates lipophilicity, impacting biological activity and pharmacokinetics.
- The development of stable, non-toxic difluoromethylation reagents has improved safety and scalability.
- Industrial patents (e.g., WO2017191650A1) describe improved processes for synthesizing related difluoromethylated benzoic acid derivatives, emphasizing process efficiency and polymorph control.
- The choice of method depends on the desired scale, purity, and functional group compatibility.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-(Difluoromethyl)-2-methoxybenzoic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A common approach involves halogenation followed by fluorination. For example, bromination of a methoxybenzoic acid precursor using H₂SO₄ and a brominating agent (e.g., NBS) can introduce bromine at the 5-position, followed by difluoromethyl substitution via nucleophilic displacement or coupling reactions. Optimization includes controlling temperature (e.g., 0–25°C for bromination) and using catalysts like CuI for fluorination steps. Post-reaction purification via column chromatography or recrystallization improves yield .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges or silica gel chromatography effectively removes unreacted precursors. For trace impurities, preparative HPLC with a reverse-phase C18 column (acetonitrile/water gradient) is recommended. Confirming purity via TLC (silica gel, ethyl acetate/hexane eluent) and HPLC (UV detection at 254 nm) ensures consistency .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, difluoromethyl as a triplet in ¹⁹F NMR).
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 217.04).
- FT-IR : Carboxylic acid C=O stretch near 1700 cm⁻¹ and O–CH₃ bands at ~2850 cm⁻¹ .
Advanced Research Questions
Q. How do modifications to the difluoromethyl and methoxy groups affect biological activity in SAR studies?
- Methodological Answer : Systematic substitution (e.g., replacing difluoromethyl with trifluoromethyl or methoxy with ethoxy) followed by in vitro assays (e.g., enzyme inhibition or receptor binding) reveals SAR trends. For example, replacing methoxy with bulkier alkoxy groups may reduce membrane permeability, while difluoromethyl enhances metabolic stability compared to non-fluorinated analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
Q. How can researchers resolve contradictions in reported synthetic yields of derivatives?
- Methodological Answer : Variability often arises from solvent choice (polar aprotic vs. protic), stoichiometry of fluorinating agents, or trace moisture. Design of Experiments (DoE) using software like JMP® identifies critical factors. For example, anhydrous conditions (molecular sieves) and slow addition of fluorinating reagents (e.g., DAST) improve reproducibility. Comparative analysis via HPLC tracks side products like dehalogenated byproducts .
Q. What strategies elucidate the mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., COX-2) reveals binding interactions (e.g., hydrogen bonding with methoxy groups).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to differentiate entropic vs. enthalpic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
